![molecular formula C11H11BrO2 B3314631 2-Bromo-3-[(3,4-ethylenedioxy)phenyl]-1-propene CAS No. 951887-62-0](/img/structure/B3314631.png)
2-Bromo-3-[(3,4-ethylenedioxy)phenyl]-1-propene
説明
“2-Bromo-3-[(3,4-ethylenedioxy)phenyl]-1-propene” is a chemical compound with the molecular formula C11H11BrO2 and a molecular weight of 255.11 . It is used for pharmaceutical testing .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, it’s worth noting that autopolymerization is a common synthesis method for similar compounds . This involves using halogenated derivatives and investigating the reaction products in various states (gas, liquid, solid) using techniques like UV-Vis, electron spin resonance (ESR), gas chromatography/mass spectrometry (GC/MS), elemental analysis, NMR, and FT-IR spectroscopy .Chemical Reactions Analysis
The autopolymerization reaction of similar compounds has been studied . It was found that the reaction mechanism occurred in multiple steps and involved a side reaction . When a brominated alkoxythiophene was used as a monomer, hydrogen bromide gas was generated, acting as both a catalyst for the polymerization reaction and an acid to cleave the alkoxyl group .科学的研究の応用
2-Bromo-3-[(3,4-ethylenedioxy)phenyl]-1-propene has a wide range of applications in scientific research, including in the fields of biochemistry, physiology, pharmacology, and toxicology. This compound has been used as a starting material for the synthesis of various drugs, hormones, and other bioactive molecules. It has also been used as a reagent in the synthesis of other compounds, such as amino acids and peptides. This compound has also been used in the study of the effects of drugs, hormones, and other bioactive molecules on cells and tissues.
作用機序
The mechanism of action of 2-Bromo-3-[(3,4-ethylenedioxy)phenyl]-1-propene is not fully understood, but it is believed to involve the formation of a reactive intermediate, which then reacts with a nucleophile such as an aldehyde or ketone to form the desired product. The mechanism of action of this compound is also believed to involve the formation of a carbanion intermediate, which is then reacted with a nucleophile to form the desired product.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects on cells and tissues. It has been found to have a stimulatory effect on the release of hormones, and it has also been found to have a stimulatory effect on the expression of certain genes. This compound has also been found to have an inhibitory effect on the activity of certain enzymes, and it has been found to have an inhibitory effect on the activity of certain proteins.
実験室実験の利点と制限
One of the main advantages of using 2-Bromo-3-[(3,4-ethylenedioxy)phenyl]-1-propene in lab experiments is that it is relatively easy to synthesize. Additionally, it is relatively inexpensive and can be easily obtained from chemical suppliers. However, there are some limitations to using this compound in lab experiments, such as the fact that it is not very stable and can degrade over time. Additionally, it can be difficult to control the reaction conditions when using this compound in lab experiments.
将来の方向性
There are several potential future directions for 2-Bromo-3-[(3,4-ethylenedioxy)phenyl]-1-propene research. One potential direction is to further investigate the mechanism of action of this compound and to develop more efficient and specific methods of synthesis. Additionally, further research could be done to explore the potential applications of this compound in the fields of biochemistry, physiology, pharmacology, and toxicology. Finally, further research could be done to explore the potential therapeutic effects of this compound on cells and tissues.
特性
IUPAC Name |
6-(2-bromoprop-2-enyl)-2,3-dihydro-1,4-benzodioxine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO2/c1-8(12)6-9-2-3-10-11(7-9)14-5-4-13-10/h2-3,7H,1,4-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPGWYTZKSMBBMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CC1=CC2=C(C=C1)OCCO2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



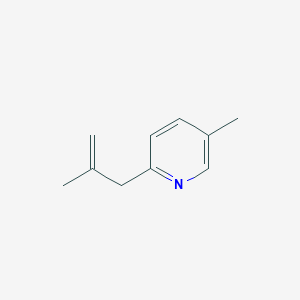

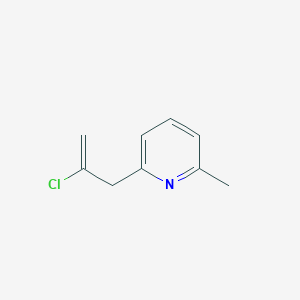

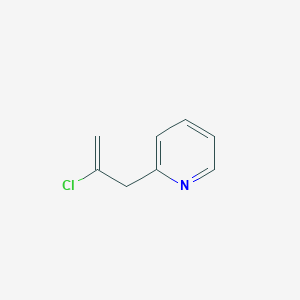
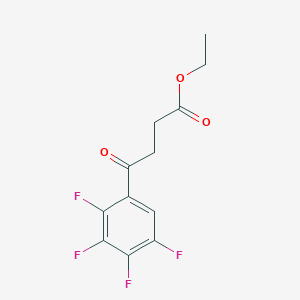

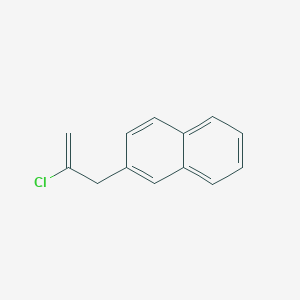
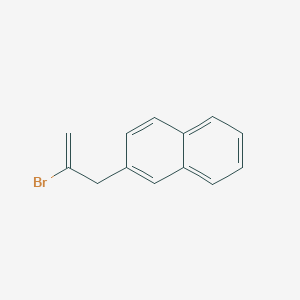
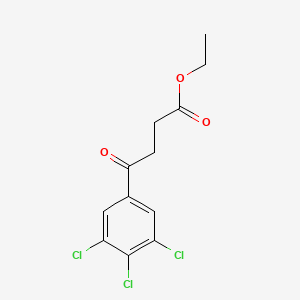

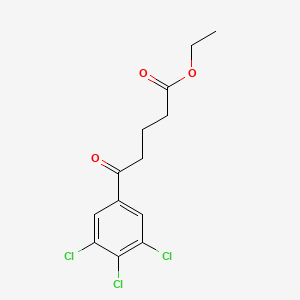
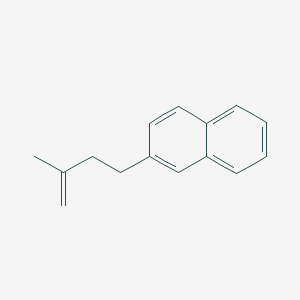
![2-Chloro-3-[(3,4-Methylenedioxy)phenyl]-1-propene](/img/structure/B3314640.png)